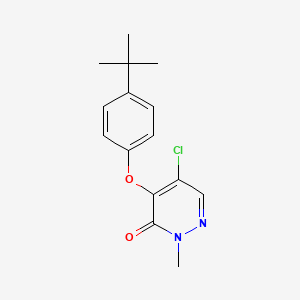
1-ethyl-4-(3,4,5-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-4-(3,4,5-trimethoxybenzyl)piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MDA-19, and it belongs to the family of piperazine derivatives.
Wirkmechanismus
The mechanism of action of 1-ethyl-4-(3,4,5-trimethoxybenzyl)piperazine involves the activation of CB2 receptors. This activation leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activity as a CB2 receptor agonist. Activation of these receptors has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-ethyl-4-(3,4,5-trimethoxybenzyl)piperazine in lab experiments is its selectivity for CB2 receptors. This selectivity allows for more targeted and specific research into the role of these receptors in various conditions. However, one limitation is that the compound may not be suitable for all types of research, as its effects are primarily related to inflammation and immune responses.
Zukünftige Richtungen
There are several potential future directions for research involving 1-ethyl-4-(3,4,5-trimethoxybenzyl)piperazine. One area of interest is its potential as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanisms of action of CB2 receptor agonists and their potential therapeutic applications. Finally, there is also potential for the development of new compounds based on the structure of this compound that may have even greater selectivity and efficacy as CB2 receptor agonists.
Synthesemethoden
The synthesis of 1-ethyl-4-(3,4,5-trimethoxybenzyl)piperazine involves the reaction of 3,4,5-trimethoxybenzyl chloride with piperazine in the presence of sodium carbonate. The resulting product is then treated with ethyl iodide to yield the final compound.
Wissenschaftliche Forschungsanwendungen
1-ethyl-4-(3,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been its potential as a selective CB2 receptor agonist. CB2 receptors are primarily found in immune cells and are involved in the regulation of inflammation and immune responses. Activation of these receptors has been shown to have potential therapeutic benefits for a range of conditions, including pain, inflammation, and autoimmune diseases.
Eigenschaften
IUPAC Name |
1-ethyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-5-17-6-8-18(9-7-17)12-13-10-14(19-2)16(21-4)15(11-13)20-3/h10-11H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKYVZPABJRSRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B5711613.png)
![methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5711621.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5711623.png)
![2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711624.png)





![N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711661.png)

![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5711678.png)

![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711699.png)